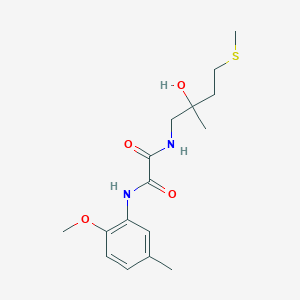

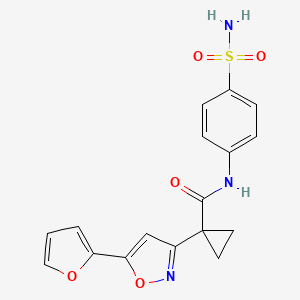

![molecular formula C20H16ClN3OS B2361150 6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(4-chlorobenzyl)oxime CAS No. 861212-98-8](/img/structure/B2361150.png)

6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(4-chlorobenzyl)oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound, also known as CITCO, is a selective human constitutive androstane receptor (CAR) agonist . It has a molecular formula of C13H10N2OS . It has been widely used to distinguish the function of human CAR from that of human pregnane X receptor (PXR) .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, similar compounds have been synthesized using microwave-assisted methods . These methods often involve the use of appropriate bromo ketones as materials .Molecular Structure Analysis

The molecular structure of this compound includes a imidazo[2,1-b][1,3]thiazole ring attached to a phenyl ring and an aldehyde group . The InChI string and Canonical SMILES for this compound are available on PubChem .Chemical Reactions Analysis

As a CAR agonist, this compound can induce the expression of the prototypical CAR target gene CYP2B6 in primary human hepatocytes . It has also been shown to induce cyclin E and c-Myc, which were largely blocked by a selective CAR antagonist or CAR small interfering RNA .Physical and Chemical Properties Analysis

The molecular weight of this compound is 242.30 g/mol . It has a computed XLogP3-AA value of 3.7, indicating its lipophilicity . It has no hydrogen bond donors and three hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen

Molecular Characterization and Synthesis

Stereoisomerization of Agonists

CITCO, a close derivative of the compound , has been studied for stereoisomerization in the human constitutive androstane receptor (hCAR), showing different isomer forms (Diethelm-Varela et al., 2020).

Synthesis and Structural Analysis

Crystal structures of related 6-aryl-2-(4-chlorobenzyl)imidazo[2,1-b][1,3,4]thiadiazoles have been analyzed, providing insights into molecular interactions and structural conformations (Shamanth et al., 2020).

Synthesis and Crystal Structure

The synthesis and molecular structure of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde, another related compound, was reported to understand molecular interactions (Banu et al., 2010).

Biological Evaluation and Potential Therapeutic Applications

Antitumor and Antimicrobial Potential

Some imidazo[2,1-b][1,3,4]thiadiazoles have shown potent antitumor and antimicrobial activities, indicating the potential therapeutic applications of similar compounds (Andreani et al., 2005).

Anti-tuberculosis Activity

Imidazo[2,1-b][1,3,4]thiadiazole derivatives have been screened for anti-tuberculosis activity, suggesting the utility of similar compounds in this area (Ramprasad et al., 2015).

Antimicrobial and Antituberculosis Evaluation

Various imidazo[2,1-b][1,3,4]thiadiazoles have been synthesized and tested for antibacterial, antifungal, and antituberculosis activities, underscoring the relevance of related compounds in medicinal chemistry (Güzeldemirci & Küçükbasmacı, 2010).

Other Applications

Herbicidal Activity

Imidazo[2,1-b]thiazole derivatives, including some oximes, have been tested as potential herbicides, indicating the possible use of related compounds in agricultural applications (Andreani et al., 1991).

Synthesis of pH-sensitive Probes

Derivatives of imidazole oximes have been utilized in the synthesis of pH-sensitive spin probes, suggesting potential applications in chemical sensing (Kirilyuk et al., 2003).

Wirkmechanismus

Target of Action

The compound, also known as (E)-(4-chlorophenyl)methoxyimidazo[2,1-b][1,3]thiazol-5-yl]methylidene})amine, primarily targets the Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for the survival and virulence of Mtb .

Mode of Action

The compound interacts with its target, Pantothenate synthetase, by forming a stable protein-ligand complex . This interaction inhibits the normal functioning of the enzyme, thereby disrupting the biosynthesis of pantothenate . The exact nature of this interaction and the resulting changes at the molecular level are yet to be fully understood and are subjects of ongoing research.

Biochemical Pathways

The inhibition of Pantothenate synthetase disrupts the pantothenate and coenzyme A biosynthesis pathways . These pathways are critical for various metabolic processes in Mtb, including fatty acid metabolism. The disruption of these pathways leads to a decrease in the viability of Mtb .

Pharmacokinetics

In silico admet prediction has been carried out for similar compounds

Result of Action

The compound exhibits significant antitubercular activity. It has been shown to inhibit the growth of Mtb, with IC50 values in the low micromolar range . Importantly, it shows selective inhibition of Mtb over non-tuberculous mycobacteria (NTM) . The compound’s action results in a decrease in the viability of Mtb, contributing to its potential as an anti-mycobacterial agent .

Biochemische Analyse

Biochemical Properties

Related imidazo[2,1-b]thiazole derivatives have been found to exhibit a wide range of biological properties, including antifungal, antitubercular, antipsychotic, antiviral, and antitumor activities

Cellular Effects

Related compounds have shown broad-spectrum antiproliferative activity against various tumor cell lines

Eigenschaften

IUPAC Name |

(E)-N-[(4-chlorophenyl)methoxy]-1-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3OS/c1-14-2-6-16(7-3-14)19-18(24-10-11-26-20(24)23-19)12-22-25-13-15-4-8-17(21)9-5-15/h2-12H,13H2,1H3/b22-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCUZYSQXHKHJHE-WSDLNYQXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=NOCC4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=N/OCC4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

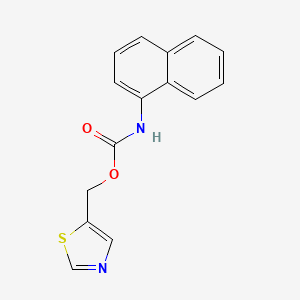

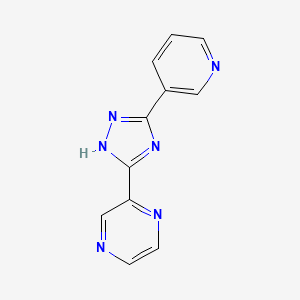

![1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2361068.png)

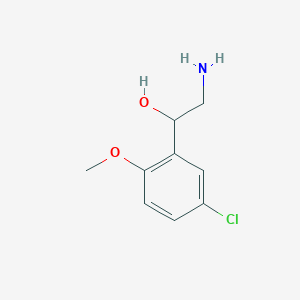

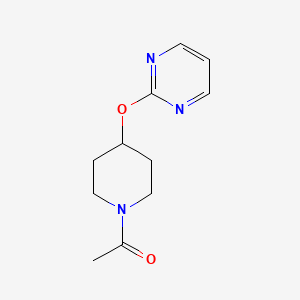

![4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile](/img/structure/B2361077.png)

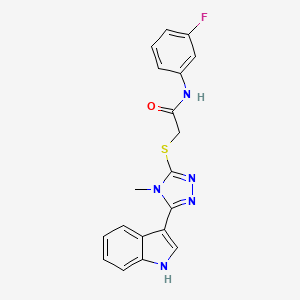

![N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2361079.png)

![3-[2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2361082.png)

![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2361085.png)

![3-[(2-phenylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione](/img/structure/B2361086.png)

![2,5-dichloro-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2361090.png)